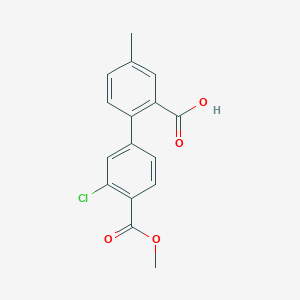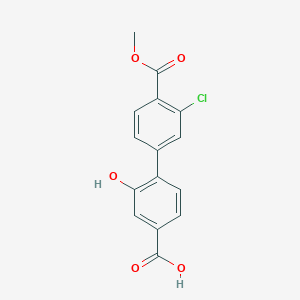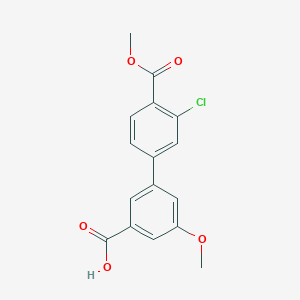
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, or 5-CMFBA, is a synthetic organic compound belonging to the class of carboxylic acids. It is an important synthetic intermediate and is used in the synthesis of various drugs and other organic compounds. 5-CMFBA has been studied extensively in the laboratory, and its effects and applications have been extensively studied.
Wissenschaftliche Forschungsanwendungen
5-CMFBA has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-CMFBA is not fully understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, and as an inhibitor of enzymes involved in the synthesis of nucleic acids. It is also believed to act as a substrate for enzymes involved in the synthesis of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA have been studied in a variety of organisms, including bacteria, fungi, and mammals. In bacteria, it has been shown to inhibit the growth of several species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In fungi, it has been shown to inhibit the growth of several species, including Candida albicans and Aspergillus fumigatus. In mammals, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and melanoma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-CMFBA in laboratory experiments is its high purity and stability. It is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively non-toxic and does not have any significant side effects. The main limitation of using 5-CMFBA in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 5-CMFBA. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and organic synthesis. Additionally, further studies on its potential toxicity, pharmacokinetics, and pharmacodynamics could provide valuable insights into its potential therapeutic applications. Finally, further research could be conducted to explore its potential uses in the treatment of various diseases, including cancer and infectious diseases.
Synthesemethoden
5-CMFBA can be synthesized by the acylation of 2-fluorobenzoic acid with 3-chloro-4-methoxycarbonylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in aqueous medium, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product is typically very good.
Eigenschaften
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-9(7-12(10)16)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAKAWRSZVQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692008 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261940-21-9 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














